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molecular formula C26H26N2O2 B8599023 4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid CAS No. 916204-11-0

4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid

Cat. No. B8599023
M. Wt: 398.5 g/mol
InChI Key: CNHQQFVSXKBISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426422B2

Procedure details

To a solution of EXAMPLE 1C (10.00 g, 23.4 mmol) in tetrahydrofuran/methanol (100/50 mL) was added solution of lithium hydroxide monohydrate (2.59 g, 70 mmol) in water (30 mL). The reaction mixture was stirred at 60° C. for 16 hours, then was cooled to room temperature and the organic solvents were concentrated. The white solid residue was dissolved in hot water and then the product was neutralized with HCl (3 equivalents). After cooling to room temperature, the precipitate was filtered off, washed with water and dried in a vacuum oven overnight at 40° C.
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:8][CH2:9][N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:26]=[CH:25][C:19]([C:20]([O:22]CC)=[O:21])=[CH:18][CH:17]=3)[CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[OH-].[Li+].Cl>O1CCCC1.CO.O>[C:27]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][CH2:9][N:10]2[CH2:11][CH2:12][N:13]([C:16]3[CH:17]=[CH:18][C:19]([C:20]([OH:22])=[O:21])=[CH:25][CH:26]=3)[CH2:14][CH2:15]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
solution
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CCN1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1)C1=CC=CC=C1
Name
lithium hydroxide monohydrate
Quantity
2.59 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1.CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the organic solvents were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The white solid residue was dissolved in hot water
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(=CC=CC=C1)C(=CCN1CCN(CC1)C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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